molecular formula C16H14O4 B8597273 3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

3-(4-hydroxy-3-methoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No. B8597273
M. Wt: 270.28 g/mol
InChI Key: ARPNBQDBKNKVII-UHFFFAOYSA-N
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Patent
US07759527B2

Procedure details

A mixture of α-phenyl-4-hydroxy-3-methoxy cinnamic acid (0.0083 mol), NaHCO3 (10%, 5 mL), imidazole (2 mL) and polyethylene glycol (15 mL) were taken in a 250 mL iodine flask fitted with loose funnel at the top. The flask was shaken well and placed inside the microwave oven and irradiated (900 W) for 8 minutes in parts. After completion of reaction, the reaction mixture was worked (yield 88%) as in example I. Spectral data as given in example I.
Quantity
0.0083 mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7](=[CH:11][C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[C:14]([O:19][CH3:20])[CH:13]=2)C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(O)=O.[Na+].N1C=CN=C1>>[OH:18][C:15]1[CH:16]=[CH:17][C:12]([CH:11]=[CH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:13][C:14]=1[O:19][CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.0083 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)=CC1=CC(=C(C=C1)O)OC
Name
Quantity
5 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
2 mL
Type
reactant
Smiles
N1C=NC=C1
Name
polyethylene glycol
Quantity
15 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The flask was shaken well
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were taken in a 250 mL iodine flask
CUSTOM
Type
CUSTOM
Details
fitted with loose funnel at the top
CUSTOM
Type
CUSTOM
Details
irradiated (900 W) for 8 minutes in parts
Duration
8 min
CUSTOM
Type
CUSTOM
Details
After completion of reaction

Outcomes

Product
Name
Type
Smiles
OC1=C(C=C(C=C1)C=CC1=CC=CC=C1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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